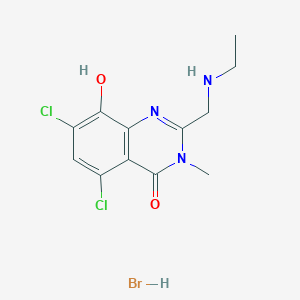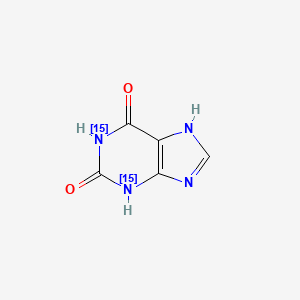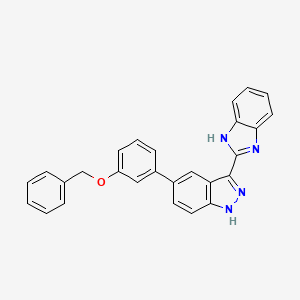
1,1,3-Tribromo-3-chloroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tribromo-3-chloroacetone is a halogenated organic compound with the molecular formula C3H2Br3ClO. It is known for being a disinfection byproduct formed when chlorine or chloramine is used as a secondary disinfectant in the presence of elevated bromide levels
准备方法
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloroacetone can be synthesized through the halogenation of acetone. The process involves the reaction of acetone with bromine and chlorine under controlled conditions. The reaction typically proceeds as follows:
Bromination: Acetone is first reacted with bromine to form 1,1,3-tribromoacetone.
Chlorination: The 1,1,3-tribromoacetone is then chlorinated to produce this compound.
The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the hazardous nature of the chemicals involved .
化学反应分析
Types of Reactions
1,1,3-Tribromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex organic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds .
科学研究应用
1,1,3-Tribromo-3-chloroacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of disinfection byproducts.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of other halogenated compounds and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 1,1,3-tribromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes by forming adducts with essential biomolecules .
相似化合物的比较
Similar Compounds
1,1,3-Tribromoacetone: Similar in structure but lacks the chlorine atom.
1,1-Dibromo-3-chloroacetone: Contains fewer bromine atoms.
1,1,1-Tribromoacetone: Contains three bromine atoms but no chlorine.
Uniqueness
1,1,3-Tribromo-3-chloroacetone is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
属性
CAS 编号 |
55716-01-3 |
|---|---|
分子式 |
C3H2Br3ClO |
分子量 |
329.21 g/mol |
IUPAC 名称 |
1,1,3-tribromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H |
InChI 键 |
XKPSFUWXVLJUDU-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C(Br)Br)(Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
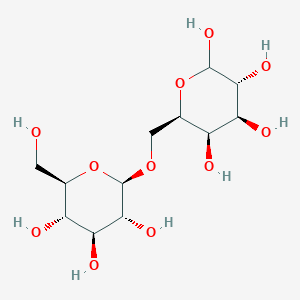
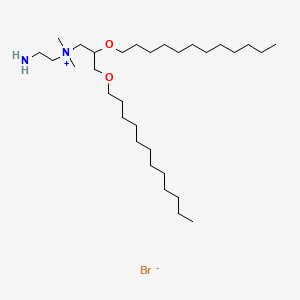
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
